

Application Notes and Protocols for a 20 μ L FastDigest BstXI Reaction

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Compound of Interest

Compound Name: FD1024

Cat. No.: B12387697

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This document provides a detailed protocol for setting up a 20 μ L reaction using the Thermo Scientific™ FastDigest™ BstXI restriction enzyme. FastDigest enzymes are designed for rapid DNA digestion, offering complete digestion in as little as 5-15 minutes in the universal FastDigest or FastDigest Green Buffer.^{[1][2]}

I. Quantitative Data Summary

The following tables summarize the recommended volumes for each component in a 20 μ L FastDigest BstXI reaction for different types of DNA substrates.

Table 1: Reaction Setup for Plasmid DNA Digestion

Component	Volume (μL)	Final Concentration/Amount
Nuclease-free water	15	-
10X FastDigest or FastDigest Green Buffer	2	1X
Plasmid DNA	2 (up to 1 μg)	≤ 1 μg
FastDigest BstXI	1	1 FDU
Total Volume	20	-

Table 2: Reaction Setup for PCR Product Digestion

Component	Volume (μL)	Final Concentration/Amount
Nuclease-free water	17	-
10X FastDigest or FastDigest Green Buffer	2	1X
PCR Product	10 (~0.2 μg)	~0.2 μg
FastDigest BstXI	1	1 FDU
Total Volume	30	-

Note: While the protocol is for a 20 μL reaction, the manufacturer provides a standard protocol for PCR product digestion in a 30 μL total volume.[\[1\]](#)[\[3\]](#)

Table 3: Reaction Conditions

Parameter	Condition
Incubation Temperature	37°C
Incubation Time	5 minutes
Thermal Inactivation (Optional)	80°C for 5 minutes

II. Experimental Protocol

This protocol outlines the steps for digesting plasmid DNA in a 20 µL reaction volume.

Materials:

- FastDigest BstXI enzyme (**#FD1024**)[1]
- 10X FastDigest Buffer or 10X FastDigest Green Buffer
- Plasmid DNA (up to 1 µg)
- Nuclease-free water
- Microcentrifuge tubes
- Pipettes and tips
- Heat block or water bath set to 37°C and 80°C

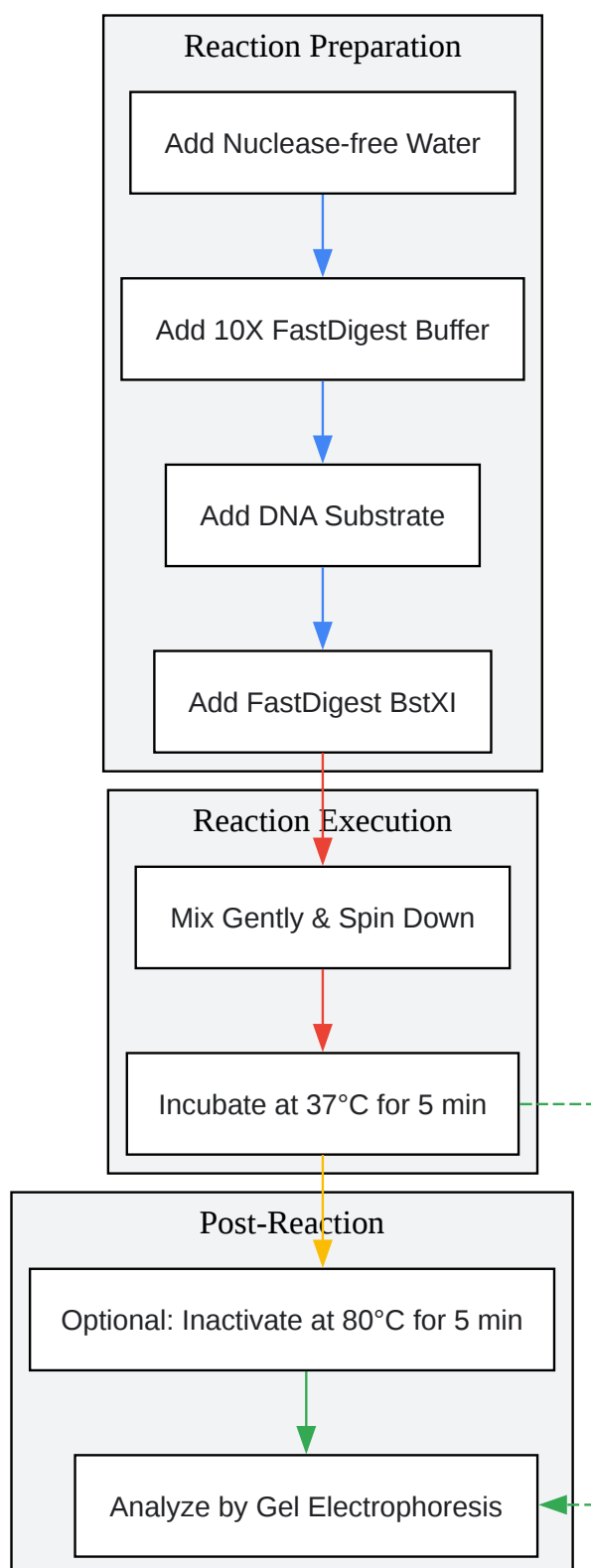
Procedure:

- Reaction Assembly: At room temperature, combine the following components in a sterile microcentrifuge tube in the order listed:
 - 15 µL of nuclease-free water
 - 2 µL of 10X FastDigest or FastDigest Green Buffer
 - 2 µL of plasmid DNA (containing up to 1 µg of DNA)

- 1 μ L of FastDigest BstXI enzyme
- Mixing: Gently mix the reaction by pipetting up and down. Centrifuge the tube briefly to collect the contents at the bottom.
- Incubation: Incubate the reaction mixture at 37°C for 5 minutes.^{[1][4]} For optimal heat transfer, a water bath is recommended over an air thermostat.^[1]
- Enzyme Inactivation (Optional): To stop the reaction, inactivate the enzyme by heating the mixture at 80°C for 5 minutes.^{[1][4]} This step is not necessary if the products are to be used directly for gel electrophoresis.
- Analysis: If using the FastDigest Green Buffer, the reaction mixture can be loaded directly onto an agarose gel for analysis.^[1] The green buffer contains a density reagent and tracking dyes.

III. Experimental Workflow Diagram

The following diagram illustrates the workflow for setting up the FastDigest BstXI reaction.



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Caption: Workflow for a 20 µL FastDigest BstXI reaction.

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